molecular formula C8H13NO6 B2972107 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate CAS No. 1184185-17-8; 1706458-74-3

2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate

Cat. No.: B2972107
CAS No.: 1184185-17-8; 1706458-74-3
M. Wt: 219.193
InChI Key: WVQJYPJGFDIXNI-UHFFFAOYSA-N
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Description

2,5-Dioxa-8-azaspiro[3.5]nonane oxalate is a spirocyclic compound featuring a unique bicyclic structure with oxygen atoms at positions 2 and 5 and a nitrogen atom at position 8, fused via a spiro[3.5]nonane framework. Its oxalate salt form enhances stability and solubility for pharmaceutical applications. Key properties include:

  • Molecular Formula: C₆H₁₁NO₂ (free base)
  • CAS Registry Number: 1184185-17-8
  • Molecular Weight: 129.16 g/mol (free base)

Properties

IUPAC Name

2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2H2O4/c1-2-9-6(3-7-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJYPJGFDIXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Spirocyclic Oxalate Salts

Spirocyclic oxalate salts differ in heteroatom placement, ring sizes, and substituents, which influence their physicochemical and biological properties. Key examples include:

Compound Name CAS Number Molecular Formula Key Structural Features Reference
2-Oxa-7-azaspiro[3.5]nonane oxalate 1429056-28-9 C₇H₁₁NO₅ O at 2, N at 7; oxalate salt
1-Oxa-6-azaspiro[3.5]nonane oxalate 1523606-44-1 C₈H₁₃NO₆ O at 1, N at 6; larger molecular weight
8-Oxa-2-azaspiro[4.5]decane oxalate 1651840-84-4 C₉H₁₅NO₆ Expanded spiro[4.5]decane framework
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane 2172107-89-8 C₇H₁₃NO₂ Methyl substituent at position 9

Key Observations :

  • Position of Heteroatoms: Shifting nitrogen or oxygen alters hydrogen bonding and solubility. For example, 2-Oxa-7-azaspiro[3.5]nonane oxalate (N at 7) has lower steric hindrance compared to the target compound (N at 8) .
  • Substituents : Methyl groups (e.g., 9-methyl derivative) increase hydrophobicity, affecting membrane permeability .

Pharmacological Activity

  • Sigma Receptor (SR) Ligands: 2,7-Diazaspiro[3.5]nonane derivatives exhibit high affinity for sigma receptors, with compound 4b showing potent anti-allodynic effects in neuropathic pain models .
  • Antimicrobial Activity: 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives demonstrate activity against bacterial strains, though potency varies with substituents (e.g., isobutyl or benzyl groups) .
  • EGFR Inhibition : 2-Oxa-6-azaspiro[3.4]octane-containing quinazoline derivatives inhibit EGFR in lung cancer cells (HCC827 and A549), highlighting the role of spiroheterocycles in oncology .

Physicochemical Properties

Property 2,5-Dioxa-8-azaspiro[3.5]nonane oxalate 2-Oxa-7-azaspiro[3.5]nonane oxalate 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
Molecular Weight 129.16 (free base) 219.19 (salt) 143.18
Predicted pKa Not reported 8.42 ± 0.40 8.42 ± 0.40
Boiling Point Not reported 225.2 ± 40.0 °C 225.2 ± 40.0 °C
Solubility Enhanced by oxalate salt High (salt form) Lower due to methyl group

Q & A

Q. What are the established synthetic routes for 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate, and how is purity validated?

The synthesis typically involves spirocyclic scaffold construction followed by oxalate salt formation. For example, hemioxalate derivatives (e.g., 2-oxa-7-azaspiro[3.5]nonane hemioxalate) are synthesized via cyclization reactions using tert-butyloxycarbonyl (Boc) or benzyl protecting groups, with purification via column chromatography . Purity is validated using HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What spectroscopic and computational methods are employed for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, critical for confirming spirocyclic connectivity and oxalate counterion presence .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., C16H28N2O6, MW 344.41 for the oxalate salt) .
  • X-ray crystallography : Resolves spatial arrangements of the spiro core and oxalate interactions, though limited data exists for this specific compound .
  • InChI key : Utilized for standardized chemical identifier generation (e.g., InChI=1/C7H13NO...) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-protected containers to prevent oxalate degradation or moisture absorption. Non-sparking tools and explosion-proof equipment are advised during handling due to flammability risks of related solvents .

Advanced Research Questions

Q. How do structural modifications to the spirocyclic scaffold influence sigma receptor (S1R/S2R) binding affinity?

Derivatives like 2,7-diazaspiro[3.5]nonane exhibit higher S1R affinity (Ki < 10 nM) compared to diazabicyclo analogs, attributed to optimal nitrogen positioning and ring strain . For instance, compound 4b (KiS1R = 2.7 nM) shows enhanced antagonism due to spirocyclic rigidity, which stabilizes receptor interactions. Functional assays (e.g., antiallodynic effects in vivo) confirm S1R-dependent activity, validated via PRE-084 agonist reversal experiments .

Q. How can discrepancies in pharmacological data between structurally similar spiro derivatives be resolved?

Contradictions arise from differences in intrinsic activity (e.g., partial agonism vs. antagonism) or off-target effects. Strategies include:

  • Functional profiling : Compare in vitro (calcium flux assays) and in vivo (dose-response curves) models to isolate S1R/S2R contributions .
  • Molecular docking : Map interactions using homology models of sigma receptors to identify key residues (e.g., Glu172 in S1R) that differentiate ligand efficacy .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular dynamics (MD) : Simulates binding stability in lipid bilayers, critical for blood-brain barrier penetration studies .
  • Pharmacophore modeling : Aligns spirocyclic features (e.g., nitrogen lone pairs) with receptor pharmacophores to prioritize derivatives .

Q. What analytical challenges exist in quantifying oxalate content, and how are they addressed?

Oxalate quantification faces interference from matrix components in biological samples. Methodological solutions include:

  • Derivatization : Use of 2-nitrophenyl hydrazides for UV/Vis detection .
  • Isotope dilution LC-MS : Incorporates internal standards (e.g., oxalic acid-d4) to improve accuracy in serum or tissue samples .
  • Thermogravimetric analysis (TGA) : Measures oxalate decomposition profiles (e.g., ~200°C) in bulk material .

Methodological Considerations

  • Synthetic Optimization : Statistical experimental design (e.g., Box-Behnken) can optimize reaction parameters (temperature, pH) for oxalate salt crystallization .
  • Contradiction Analysis : Cross-validate binding assays (e.g., radioligand displacement vs. functional cAMP assays) to resolve discrepancies between affinity and efficacy .

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